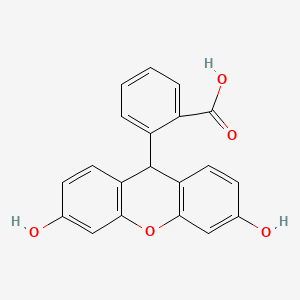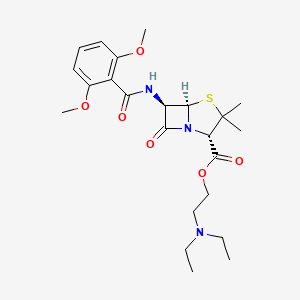
Ácido 2-(trifluorometil)acrílico
Descripción general
Descripción
2-(Trifluoromethyl)acrylic acid is an organic compound with the molecular formula C4H3F3O2. It is characterized by the presence of a trifluoromethyl group attached to the acrylic acid backbone. This compound is known for its strong acidic properties and is used in various chemical applications due to its unique reactivity and stability .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: This compound is utilized in the preparation of molecularly imprinted polymers for selective binding of biological molecules.
Industry: It is employed in the production of specialty chemicals and materials with enhanced performance characteristics
Mecanismo De Acción
Target of Action
2-(Trifluoromethyl)acrylic acid (TFMAA) is a strong acid functional monomer . It primarily targets the solid-phase extraction of domoic acid . Domoic acid is a potent neurotoxin, and the ability of TFMAA to extract it suggests a role in detoxification processes.
Mode of Action
TFMAA interacts with its targets through its strong acid functional group. This allows it to bind to and extract domoic acid from various environments
Biochemical Pathways
TFMAA is used in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids . This suggests that it may affect the biochemical pathways involving these alkaloids.
Result of Action
The primary molecular effect of TFMAA’s action is the extraction of domoic acid, a neurotoxin This could potentially reduce the toxicity of environments containing domoic acid
Análisis Bioquímico
Biochemical Properties
2-(Trifluoromethyl)acrylic acid plays a significant role in biochemical reactions due to its strong acidic nature. It is commonly used in the preparation of molecularly imprinted polymers, which are designed to have specific binding sites for target molecules. These polymers can exhibit diastereoselectivity for certain alkaloids, such as cinchona alkaloids . Additionally, 2-(Trifluoromethyl)acrylic acid is utilized in the solid-phase extraction of domoic acid, a neurotoxin . The compound interacts with various enzymes and proteins, facilitating the selective binding and extraction of target molecules.
Cellular Effects
The effects of 2-(Trifluoromethyl)acrylic acid on cells and cellular processes are primarily related to its role as a functional monomer. It is used in the molecular imprinting of nicotine, which can influence cell signaling pathways and gene expression . The compound’s acidic nature can also impact cellular metabolism by altering the pH of the cellular environment, potentially affecting enzyme activity and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)acrylic acid exerts its effects through binding interactions with biomolecules. It can form strong hydrogen bonds and electrostatic interactions with target molecules, facilitating their selective binding and extraction . The compound’s trifluoromethyl group enhances its binding affinity and specificity, making it an effective monomer for molecular imprinting applications. Additionally, 2-(Trifluoromethyl)acrylic acid can inhibit or activate enzymes by altering their conformation or active sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)acrylic acid can change over time due to its stability and degradation. The compound is stable under inert gas conditions and should be stored in a cool, dry place to prevent degradation . Long-term exposure to air or moisture can lead to hydrolysis and loss of activity. In vitro and in vivo studies have shown that the compound’s effects on cellular function can diminish over time if not properly stored.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)acrylic acid in animal models vary with different dosages. At low doses, the compound can effectively facilitate the selective binding and extraction of target molecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as skin corrosion and eye damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
2-(Trifluoromethyl)acrylic acid is involved in metabolic pathways related to its role as a functional monomer. It interacts with enzymes and cofactors that facilitate the polymerization and imprinting processes . The compound can affect metabolic flux by altering the concentration of metabolites and intermediates in these pathways. Its strong acidic nature can also influence the pH of the cellular environment, impacting enzyme activity and metabolic reactions.
Transport and Distribution
Within cells and tissues, 2-(Trifluoromethyl)acrylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s solubility in water allows it to be readily transported across cell membranes and distributed throughout the cellular environment.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)acrylic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its activity and function . Its localization can affect its binding interactions and efficacy in molecular imprinting applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromo-3,3,3-trifluoropropene with carbon monoxide in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In industrial settings, 2-(Trifluoromethyl)acrylic acid is often produced through large-scale chemical processes that involve the use of specialized equipment and stringent reaction conditions to ensure high purity and yield. The exact methods may vary depending on the manufacturer, but they typically involve similar catalytic processes as those used in laboratory synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Comparación Con Compuestos Similares
Methacrylic acid: Similar in structure but lacks the trifluoromethyl group.
Acrylic acid: The parent compound without any substituents.
2,2,2-Trifluoroethyl acrylate: Contains a trifluoromethyl group but differs in the ester functionality
Uniqueness: 2-(Trifluoromethyl)acrylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity, stability, and lipophilicity, making it valuable in various applications where these properties are desired .
Propiedades
IUPAC Name |
2-(trifluoromethyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2/c1-2(3(8)9)4(5,6)7/h1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRKCIBHNJFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343138 | |
| Record name | 2-(Trifluoromethyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381-98-6 | |
| Record name | 2-(Trifluoromethyl)acrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(Trifluoromethyl)acrylic acid?
A1: The molecular formula of 2-(Trifluoromethyl)acrylic acid is C4H3F3O2, and its molecular weight is 156.06 g/mol.
Q2: Are there any available spectroscopic data for TFMAA?
A2: Yes, research articles commonly utilize techniques like 1H and 19F NMR, FTIR, and UV spectroscopy to characterize TFMAA and its derivatives. [, ] For example, 19F NMR spectroscopy is crucial for determining the microstructure of TFMAA copolymers. []
Q3: Is TFMAA compatible with aqueous systems?
A3: While TFMAA can be polymerized in aqueous solutions, its reactivity with water poses a challenge. Water can add regioselectively onto TFMAA, producing 3-hydroxy-2-(trifluoromethyl)propanoic acid. [, ]
Q4: How is 2-(Trifluoromethyl)acrylic acid used in molecular imprinting?
A4: TFMAA serves as a functional monomer in synthesizing molecularly imprinted polymers (MIPs). Its strong binding affinity, attributed to the electron-withdrawing trifluoromethyl group, allows for the creation of selective binding sites within the polymer matrix. [, , , ]
Q5: What are the advantages of using TFMAA over other functional monomers like methacrylic acid (MAA) in MIP synthesis?
A5: TFMAA often leads to MIPs with higher affinity and selectivity compared to those prepared with MAA. [, ] This improved performance is linked to the enhanced binding strength facilitated by TFMAA.
Q6: What types of target molecules have been successfully imprinted using TFMAA-based MIPs?
A6: Research demonstrates successful imprinting of diverse targets with TFMAA, including nicotine, [, ] cinchona alkaloids, [] phenylurea herbicides, [] sulfonylurea herbicides, [] 5-fluorouracil, [] atrazine, [] histamine, [] and estrogens. [, ]
Q7: How is computational chemistry employed in research involving TFMAA?
A7: Density Functional Theory (DFT) calculations are used to understand interactions between TFMAA and target molecules in MIP design. [] These calculations provide insights into binding energies, 3D structures, and molecular orbitals, aiding in the selection of optimal imprinting conditions. [, ]
Q8: Does 2-(Trifluoromethyl)acrylic acid exhibit any catalytic properties?
A8: While not a catalyst itself, TFMAA plays a crucial role in developing self-switchable catalytic nanoreactors. [] When incorporated into a polymer composite with platinum nanoparticles, TFMAA's temperature-dependent interactions with other polymers allow for controlled access to the catalytic sites, enabling "self-healing" and switchable catalytic behavior. []
Q9: Are there any other notable applications of TFMAA in materials science?
A9: TFMAA is explored as a component in developing 157nm photoresist materials for extreme ultraviolet lithography (EUVL). [, ] Its fluorine content enhances EUV absorption and may promote electron-induced dissociation, crucial for high-resolution patterning. []
Q10: What is known about the environmental impact and degradation of TFMAA?
A10: While specific ecotoxicological data might be limited, responsible research practices necessitate considering the potential environmental impact of TFMAA and its derivatives. Research on degradation pathways and potential mitigation strategies is crucial. []
Q11: Are there any known alternatives or substitutes for TFMAA in its various applications?
A11: The choice of alternatives depends on the specific application. For instance, in molecular imprinting, other acidic functional monomers like MAA or itaconic acid might be considered, although they may offer different performance characteristics. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
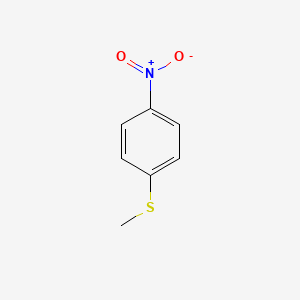

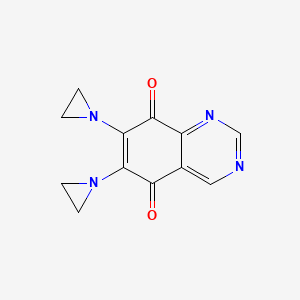

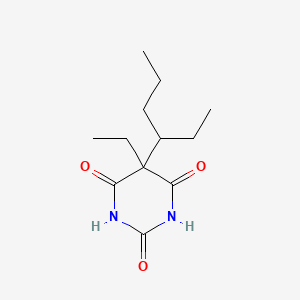

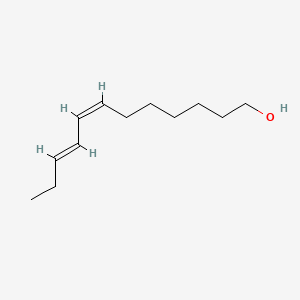
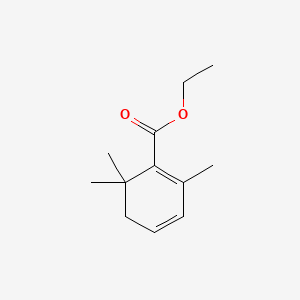
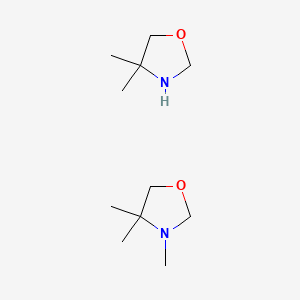
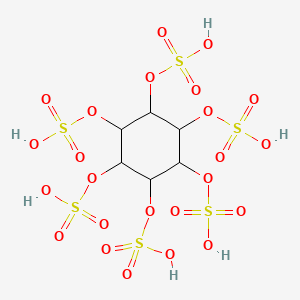
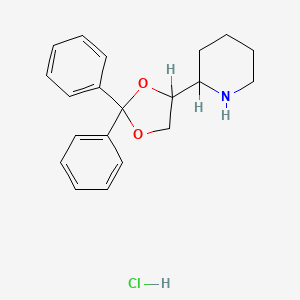
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)
